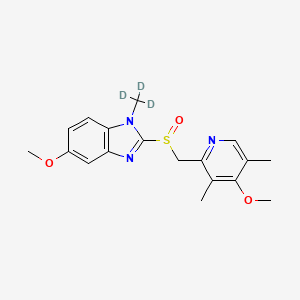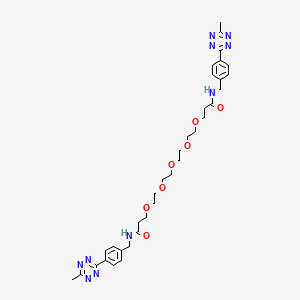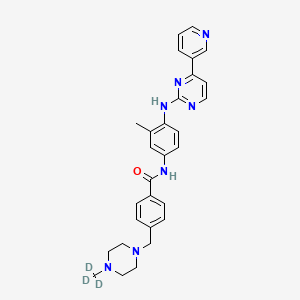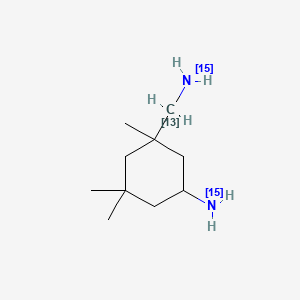
(1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-2-(2,6-dimethoxypyridin-4-yl)-4-(dimethylamino)-1-(2,3,6-trimethoxypyridin-4-yl)butan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TBAJ-876 is a novel anti-tuberculosis compound belonging to the diarylquinoline class, the same class as the well-known anti-tuberculosis drug bedaquiline. This compound has shown promising results in preclinical and clinical trials, demonstrating higher efficacy and potency against Mycobacterium tuberculosis compared to bedaquiline, with a lower predicted clinical dose .
准备方法
The synthesis of TBAJ-876 involves several steps, including the preparation of intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a 3,5-dialkoxypyridine analogue, which is then subjected to various reaction conditions to form the final product. Key reagents used in the synthesis include n-butyllithium, 2,2,6,6-tetramethylpiperidine, and toluene . Industrial production methods for TBAJ-876 are still under development, but continuous flow processes have been explored to improve the efficiency and scalability of the synthesis .
化学反应分析
TBAJ-876 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include n-butyllithium, sodium carbonate, and various organic solvents such as toluene and dichloromethane . Major products formed from these reactions include intermediates that are further processed to yield the final compound. The reactions are typically conducted under controlled conditions, such as low temperatures and anhydrous environments, to ensure high yields and purity .
科学研究应用
TBAJ-876 has a wide range of scientific research applications, particularly in the field of tuberculosis treatment. It has shown potent bactericidal activity against Mycobacterium tuberculosis in both in vitro and in vivo studies . The compound is currently being evaluated in clinical trials for its efficacy and safety in treating drug-resistant tuberculosis .
作用机制
TBAJ-876 exerts its effects by inhibiting the F-ATP synthase enzyme in Mycobacterium tuberculosis. This enzyme is essential for the generation of ATP, the energy currency of the cell. TBAJ-876 binds to the c subunit of the F-ATP synthase, blocking its rotation and thereby inhibiting ATP synthesis . This dual-subunit mechanism of action is similar to that of bedaquiline, but TBAJ-876 has been designed to have lower lipophilicity and higher clearance, reducing the risk of cardiotoxicity .
相似化合物的比较
TBAJ-876 is part of the diarylquinoline class of compounds, which includes bedaquiline and other analogues such as TBAJ-587. Compared to bedaquiline, TBAJ-876 has shown improved safety properties, including a lower risk of QT interval prolongation, a common side effect associated with bedaquiline . TBAJ-876 also has higher clearance and lower lipophilicity, which reduces the potential for accumulation in tissues during long-term treatment . Other similar compounds include TBAJ-587, which is also being developed for its improved safety profile and efficacy against drug-resistant tuberculosis .
属性
分子式 |
C31H37BrN4O7 |
|---|---|
分子量 |
657.6 g/mol |
IUPAC 名称 |
(1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-2-(2,6-dimethoxypyridin-4-yl)-4-(dimethylamino)-1-(2,3,6-trimethoxypyridin-4-yl)butan-2-ol |
InChI |
InChI=1S/C31H37BrN4O7/c1-36(2)12-11-31(37,19-15-24(38-3)34-25(16-19)39-4)27(21-17-26(40-5)35-30(43-8)28(21)41-6)22-14-18-13-20(32)9-10-23(18)33-29(22)42-7/h9-10,13-17,27,37H,11-12H2,1-8H3/t27-,31-/m1/s1 |
InChI 键 |
HHDDKDPLFXIPBX-DLFZDVPBSA-N |
手性 SMILES |
CN(C)CC[C@@](C1=CC(=NC(=C1)OC)OC)([C@H](C2=CC(=NC(=C2OC)OC)OC)C3=C(N=C4C=CC(=CC4=C3)Br)OC)O |
规范 SMILES |
CN(C)CCC(C1=CC(=NC(=C1)OC)OC)(C(C2=CC(=NC(=C2OC)OC)OC)C3=C(N=C4C=CC(=CC4=C3)Br)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![methyl N-[(2S,3R)-1-[(2S,3aS,6aS)-2-[5-[6-[2-[(2S,3aS,6aS)-1-[(2S,3R)-3-methoxy-2-(methoxycarbonylamino)butanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-2-yl]-1H-imidazol-5-yl]biphenylen-2-yl]-1H-imidazol-2-yl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl]-3-methoxy-1-oxobutan-2-yl]carbamate](/img/structure/B12426424.png)




![3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethenyl]furan](/img/structure/B12426460.png)


![[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[(4S)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxyoxan-2-yl]methyl (4S)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate](/img/structure/B12426476.png)

